Cas no 1373233-42-1 (4-bromo-N-cyclohexylnaphthalene-1-carboxamide)

4-bromo-N-cyclohexylnaphthalene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide
- YEC23342
- V2715
- 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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- MDL: MFCD22192461
- Inchi: 1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20)
- InChI Key: UIUZKTPSXVELHS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2C=CC=CC=21)C(NC1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 340
- Topological Polar Surface Area: 29.1
- XLogP3: 5
4-bromo-N-cyclohexylnaphthalene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB335525-10 g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide; 97% |
1373233-42-1 | 10g |
€1062.00 | 2023-04-26 | ||
TRC | B685113-100mg |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM265151-10g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 95% | 10g |
$533 | 2021-08-18 | |
abcr | AB335525-5 g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide; 97% |
1373233-42-1 | 5g |
€654.00 | 2023-04-26 | ||
Chemenu | CM265151-5g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 95% | 5g |
$320 | 2021-08-18 | |
TRC | B685113-250mg |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 250mg |
$ 98.00 | 2023-04-18 | ||
A2B Chem LLC | AE61965-10g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 97% | 10g |
$662.00 | 2024-04-20 | |
Ambeed | A569947-1g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 97% | 1g |
$152.0 | 2024-04-24 | |
abcr | AB335525-10g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide, 97%; . |
1373233-42-1 | 97% | 10g |
€1062.00 | 2025-02-21 | |
A2B Chem LLC | AE61965-1g |
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide |
1373233-42-1 | 97% | 1g |
$142.00 | 2024-04-20 |
4-bromo-N-cyclohexylnaphthalene-1-carboxamide Related Literature
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
4-Bromo-N-Cyclohexylnaphthalene-1-Carboxamide (CAS No. 1373233-42-1): An Overview of a Promising Compound in Medicinal Chemistry
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS No. 1373233-42-1) is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its brominated naphthalene core and cyclohexyl amide functionality, has been the subject of extensive research, particularly in the areas of drug discovery and development.
The molecular structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is composed of a naphthalene ring system substituted with a bromine atom at the 4-position and an amide group attached to the 1-position, which is further functionalized with a cyclohexyl moiety. This combination of functionalities imparts the compound with a range of interesting chemical and biological properties, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide as a lead compound in the development of novel therapeutic agents. One notable area of research has focused on its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has shown promising results in preclinical studies for its anti-cancer properties. Research has indicated that it can selectively induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has also been investigated to assess its suitability for therapeutic use. Studies have shown that it exhibits favorable oral bioavailability and metabolic stability, which are crucial factors for successful drug development. Furthermore, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In addition to its therapeutic potential, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide has also been explored for its use as a research tool in chemical biology. Its unique structure allows it to serve as a valuable probe for investigating the biological roles of specific protein targets and signaling pathways. For instance, it has been used to study the interactions between bromodomain-containing proteins and their ligands, providing insights into epigenetic regulation and chromatin dynamics.
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide involves several well-established chemical reactions, including bromination, amide formation, and cyclohexylation steps. These synthetic routes have been optimized to achieve high yields and purity levels, making the compound readily available for both research and development purposes.
In conclusion, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS No. 1373233-42-1) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as an important molecule in the field.
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